1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea

Overview

Description

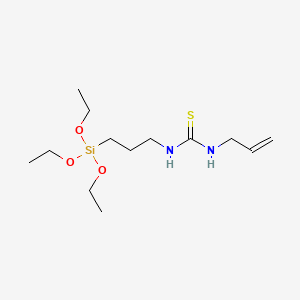

1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea is a chemical compound with the molecular formula C13H28N2O3SSi and a molecular weight of 320.52 g/mol . This compound is characterized by the presence of an allyl group, a triethoxysilyl group, and a thiourea moiety. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea typically involves the reaction of allyl isothiocyanate with 3-(triethoxysilyl)propylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Allyl isothiocyanate+3-(triethoxysilyl)propylamine→this compound

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. These interactions contribute to the compound’s biological and chemical effects .

Comparison with Similar Compounds

1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea can be compared with similar compounds such as:

1-Allyl-3-o-tolyl-thiourea: This compound has a similar thiourea moiety but differs in the substituents attached to the nitrogen atoms.

1-[3-(Triethoxysilyl)propyl]urea: This compound contains a urea moiety instead of a thiourea moiety, leading to different chemical and biological properties.

Biological Activity

1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, supported by various studies and data tables.

This compound has a molecular formula of C13H25N2O3S and a molecular weight of approximately 320.52 g/mol. The compound is characterized by the presence of both thiourea and silane functionalities, which allow it to participate in various chemical reactions and applications, particularly in materials science.

Synthesis Method:

The synthesis typically involves the reaction between allylamine and a triethoxysilane derivative, often in the presence of carbon disulfide. This method ensures that both functional groups are preserved, allowing for the compound's unique properties to be harnessed effectively.

Biological Activities

Research into the biological activities of this compound is essential for understanding its potential therapeutic applications. Here are some key findings:

Analgesic Activity

A related compound, 1-allyl-3-(4-tertiary-butylbenzoyl)thiourea, demonstrated better analgesic activity compared to diclofenac sodium in animal models. This suggests that thiourea derivatives may possess significant pain-relieving properties, which could extend to this compound as well .

Case Studies

Several studies have investigated the biological activities of thiourea derivatives:

- Antimicrobial Studies : Research focused on compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The presence of the silane group enhances adhesion to microbial surfaces, potentially increasing antimicrobial efficacy.

- Analgesic Testing : In a comparative study, 1-allyl-3-(4-tertiary-butylbenzoyl)thiourea was tested in mice using a writhing test to evaluate pain inhibition. Results indicated significant pain relief compared to controls, suggesting that similar structural compounds may exhibit beneficial analgesic effects .

Data Table: Comparison of Biological Activities

Properties

IUPAC Name |

1-prop-2-enyl-3-(3-triethoxysilylpropyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O3SSi/c1-5-10-14-13(19)15-11-9-12-20(16-6-2,17-7-3)18-8-4/h5H,1,6-12H2,2-4H3,(H2,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFQGWZJTWOKRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=S)NCC=C)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O3SSi | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194992 | |

| Record name | 1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.53 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42168-36-5 | |

| Record name | N-2-Propen-1-yl-N′-[3-(triethoxysilyl)propyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42168-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042168365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-allyl-3-[3-(triethoxysilyl)propyl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.